molecular formula C6H6Cl3N5 B12918602 Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- CAS No. 380305-28-2

Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-

Cat. No.: B12918602
CAS No.: 380305-28-2
M. Wt: 254.5 g/mol
InChI Key: KUBHEMQMPXZOJV-UHFFFAOYSA-N
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Description

1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine is a chemical compound that belongs to the class of guanidines and pyrimidines. This compound is characterized by the presence of a trichloromethyl group attached to the pyrimidine ring, which is further linked to a guanidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-(trichloromethyl)pyrimidine-2-amine with a guanidylating agent. This reaction typically requires the use of coupling reagents or metal-catalyzed conditions to facilitate the formation of the guanidine group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups such as methyl or methylene.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways. The trichloromethyl group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine can be compared with other similar compounds such as:

Properties

CAS No.

380305-28-2

Molecular Formula

C6H6Cl3N5

Molecular Weight

254.5 g/mol

IUPAC Name

2-[4-(trichloromethyl)pyrimidin-2-yl]guanidine

InChI

InChI=1S/C6H6Cl3N5/c7-6(8,9)3-1-2-12-5(13-3)14-4(10)11/h1-2H,(H4,10,11,12,13,14)

InChI Key

KUBHEMQMPXZOJV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(Cl)(Cl)Cl)N=C(N)N

Origin of Product

United States

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